molecular formula C12H17N3O4 B13512442 5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

Cat. No.: B13512442
M. Wt: 267.28 g/mol
InChI Key: WSARRLSSUNEROI-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid is a complex organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
  • 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

Uniqueness

The uniqueness of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid lies in its specific pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and makes it a valuable candidate for various applications .

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-6-7-15-8(4-5-13-15)9(14)10(16)17/h4-5,9H,6-7H2,1-3H3,(H,16,17)

InChI Key

WSARRLSSUNEROI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1C(=O)O

Origin of Product

United States

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